5-(3,4-dimethoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimidoquinoline core substituted with dimethoxyphenyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-1,4,5,6,7,8-hexahydro-4-(substituted phenyl)quinoline-3-carbonitriles with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline derivatives .
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown promising antitumor activity in vitro, making it a potential candidate for cancer therapy.
Antimicrobial Agents: It exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: The compound has been evaluated for its antioxidant potential, which could be beneficial in preventing oxidative stress-related diseases.
Drug Discovery: Its unique structure makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline share structural similarities and exhibit comparable biological activities.
Pyrimidoquinoline Derivatives: Other pyrimidoquinoline analogs, such as those with different substituents on the phenyl ring, also show antitumor and antimicrobial properties.
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C21H23N3O5/c1-23-19-18(20(26)24(2)21(23)27)16(17-12(22-19)6-5-7-13(17)25)11-8-9-14(28-3)15(10-11)29-4/h8-10,16,22H,5-7H2,1-4H3 |
InChI Key |
GYHDPUZAYKDJMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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